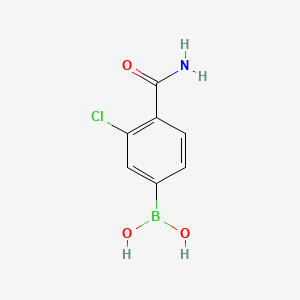

(4-Carbamoyl-3-chlorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Carbamoyl-3-chlorophenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7BClNO3 and its molecular weight is 199.397. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 4-Carbamoyl-3-chlorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 4-Carbamoyl-3-chlorophenylboronic acid, are transferred from boron to palladium . This occurs after the oxidative addition of formally electrophilic organic groups to the palladium, which results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by 4-Carbamoyl-3-chlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of 4-Carbamoyl-3-chlorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Actividad Biológica

(4-Carbamoyl-3-chlorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H8BClN2O3

- Molecular Weight : 202.41 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site. This property has been leveraged in the development of drugs targeting protease-related diseases.

- Antitumor Activity : Studies have indicated that boronic acids can induce apoptosis in cancer cells through the modulation of cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study conducted on various cancer cell lines showed that this compound effectively inhibited cell proliferation at low micromolar concentrations. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | Inhibition of migration |

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

- Study on Apoptosis Induction : A study published in the Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The findings revealed that this compound significantly induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .

- Inhibition of Collagenases : Another research highlighted the compound's ability to inhibit collagenases involved in tissue remodeling and cancer metastasis. The inhibition was observed in the low micro-molar range, making it a candidate for further development as an anti-metastatic agent .

- Synergistic Effects with Other Agents : Recent findings suggest that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines, indicating potential for combination therapy approaches.

Propiedades

IUPAC Name |

(4-carbamoyl-3-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARZNNIZDSRQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657343 |

Source

|

| Record name | (4-Carbamoyl-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-52-5 |

Source

|

| Record name | B-[4-(Aminocarbonyl)-3-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carbamoyl-3-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.